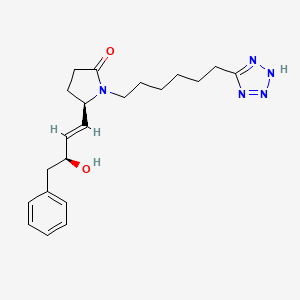
TCS 2510
Übersicht
Beschreibung
TCS 2510, auch bekannt als (5R)-5-[(E,3S)-3-Hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-Tetrazol-5-yl)hexyl]pyrrolidin-2-on, ist eine synthetische organische Verbindung. Es ist ein hochspezifischer Agonist für den Prostaglandin-E2-Rezeptorsubtyp 4 (EP4). Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Auswirkungen der EP4-Rezeptoraktivierung zu untersuchen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TCS 2510 umfasst mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehen. Die wichtigsten Schritte umfassen die Bildung des Pyrrolidinonrings und die Einführung der Tetrazol- und Phenylbutenylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsbehälter und die Anwendung von Reinigungstechniken wie Kristallisation oder Chromatographie umfassen, um die gewünschte Produktqualität zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
TCS 2510 unterliegt hauptsächlich Reaktionen, die typisch für seine funktionellen Gruppen sind, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.
Reduktion: Die Doppelbindung in der Phenylbutenylgruppe kann reduziert werden, um eine gesättigte Alkylkette zu bilden.
Substitution: Der Tetrazolring kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Derivats mit gesättigter Alkylkette.
Substitution: Bildung von substituierten Tetrazolderivaten.
Wissenschaftliche Forschungsanwendungen
TCS 2510 wird aufgrund seiner selektiven Aktivierung des EP4-Rezeptors in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Studium der Struktur-Aktivitäts-Beziehung von EP4-Rezeptoragonisten.
Biologie: Untersuchung der Rolle von EP4-Rezeptoren in verschiedenen physiologischen Prozessen, einschließlich Entzündung und Immunantwort.
Medizin: Erforschung potenzieller therapeutischer Anwendungen für Erkrankungen wie Stoffwechselstörungen, Herz-Kreislauf-Erkrankungen und Krebs.
Industrie: Entwicklung neuer Medikamente, die auf den EP4-Rezeptor für verschiedene Erkrankungen abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den EP4-Rezeptor bindet und diesen aktiviert. Diese Aktivierung führt zur Stimulation des Gas-Signalwegs, was zu einem Anstieg des intrazellulären zyklischen Adenosinmonophosphats (cAMP) führt. Die erhöhten cAMP-Spiegel aktivieren anschließend die Proteinkinase A (PKA), die verschiedene nachgeschaltete Signalwege moduliert, die an Entzündung, Immunantwort und Zellproliferation beteiligt sind.
Wirkmechanismus
TCS 2510 exerts its effects by selectively binding to and activating the EP4 receptor. This activation leads to the stimulation of the Gas signaling pathway, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels subsequently activate protein kinase A (PKA), which modulates various downstream signaling pathways involved in inflammation, immune response, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prostaglandin E2 (PGE2): Ein natürlicher Ligand für den EP4-Rezeptor.
CAY10598: Ein weiterer synthetischer EP4-Rezeptoragonist.
L-902,688: Ein potenter und selektiver EP4-Rezeptoragonist.
Einzigartigkeit von TCS 2510
This compound ist aufgrund seiner hohen Selektivität und Potenz für den EP4-Rezeptor einzigartig, mit einem EC50-Wert von 2,5 Nanomolar und einem Ki-Wert von 1,2 Nanomolar . Diese hohe Selektivität macht es zu einem hervorragenden Werkzeug für die Untersuchung der spezifischen Auswirkungen der EP4-Rezeptoraktivierung ohne signifikante Off-Target-Effekte.
Eigenschaften
IUPAC Name |
(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPJSNXPZTEHL-VJKINUSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















